BenchChemオンラインストアへようこそ!

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Antiviral HIV-1 Cellular toxicity

This compound's 2-hydroxy-6-methyl-4-carboxylic acid substitution pattern is structurally non-interchangeable with positional isomers—subtle variations in substituent position drastically alter pKa, logP, hydrogen-bonding capability, and target engagement profiles. Demonstrates >90% HIV-1 inhibition at >20 µM in CEM-T4 cellular assays with a favorable therapeutic window (IC50 <10). Predicted DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979), with no confounding HMG-CoA reductase inhibition, making it a clean chemical probe for phenotypic screening and target deconvolution. Established as a key intermediate in patented synthesis of 5-substituted pyrimidine carbocyclic nucleosides under mild, scalable conditions—directly reducing technical risk for preclinical scale-up.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 89640-83-5
Cat. No. B1497468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
CAS89640-83-5
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11)
InChIKeyJQTKKTAJDBMMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5) Procurement and Differentiation Guide


2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5) is a heterocyclic building block belonging to the pyrimidine carboxylic acid class, characterized by a 2-hydroxy group and a 6-methyl substituent on the pyrimidine ring with a carboxylic acid at the 4-position [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with demonstrated biological activities including anticancer and antiviral properties [2]. This compound exhibits a defined solid-state morphology and a melting point range of 209-215 °C, which are critical for handling and formulation considerations .

Why Generic Substitution of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5) Fails: Key Differentiation Drivers


Generic substitution among pyrimidine carboxylic acids is not straightforward due to the critical influence of substituent position and nature on both physicochemical properties and biological target engagement. While many pyrimidine derivatives share a common core, subtle variations in substitution patterns (e.g., 2-hydroxy vs. 4-hydroxy, 6-methyl vs. 5-methyl) drastically alter pKa, logP, and hydrogen-bonding capabilities, leading to divergent solubility, stability, and, most critically, target binding profiles [1]. This compound's specific 2-hydroxy-6-methyl-4-carboxylic acid arrangement confers a unique set of properties that are not replicated by its positional isomers or analogs with different substituents . The following evidence demonstrates quantifiable differences that directly impact scientific and procurement decisions.

Quantitative Evidence Guide: 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5) vs. Comparators


Anti-HIV-1 Activity Profile: Target Compound vs. Structural Analog

In a standardized anti-HIV-1 cellular assay (CEM-T4 cells, MTT endpoint), 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid demonstrated >90% viral inhibition at a concentration >20 µM [1]. This activity profile is distinct from that of the closely related analog 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which, based on class-level SAR, is expected to have altered cellular permeability and target engagement due to the presence of the lipophilic methylthio group, potentially leading to different potency and toxicity windows .

Antiviral HIV-1 Cellular toxicity

HMG-CoA Reductase Inhibition: Lack of Activity as a Key Differentiator

In a direct enzymatic assay, 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid was found to lack significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This is a critical negative result that distinguishes it from other pyrimidine-containing statins and early-stage HMG-CoA reductase inhibitors. For example, the natural product mevastatin (compactin) exhibits an IC50 of approximately 2 nM in similar assays [2]. This clear lack of activity at this target can be a valuable piece of information for projects seeking to avoid off-target HMG-CoA reductase inhibition, which is associated with myopathy.

Enzyme inhibition HMG-CoA reductase Lipid metabolism

Predicted Biological Activity Profile: A Multiplexed In Silico Differentiator

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm reveals a distinct activity profile for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid [1]. It is predicted with high probability (Pa > 0.9) to act as a lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), and apoptosis agonist (Pa=0.979) [1]. This profile can be compared to the predicted profile of its positional isomer, 4-hydroxy-6-methylpyrimidine-2-carboxylic acid, which is more strongly predicted as an enzyme substrate (Pa=0.987) and has a lower predicted probability as a DNA synthesis inhibitor (Pa=0.876) [2]. This difference in predicted spectra offers a data-driven rationale for prioritizing one compound over another for specific biological screening campaigns.

In silico prediction Biological activity Drug repurposing

Synthetic Utility: A Patented Intermediate with Demonstrated Scalability

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is explicitly claimed as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with a patented process highlighting its advantages for industrial-scale production [1]. The described process emphasizes simple and safe operational procedures, mild reaction conditions, and high convenience for industrial production [1]. This contrasts with the synthesis of a close analog, ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, which may require more stringent conditions or yield lower purity due to the ester's lability. This documented scalability provides a tangible advantage for procurement decisions related to larger-scale research or pre-clinical development.

Synthesis Intermediate Process chemistry

Best Research and Industrial Application Scenarios for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5)


Antiviral Drug Discovery: Hit-to-Lead Optimization for HIV-1

This compound is well-suited for early-stage antiviral drug discovery programs targeting HIV-1. Its demonstrated >90% inhibition at >20 µM in a cellular assay (MTT, CEM-T4 cells) provides a defined starting point for medicinal chemistry optimization [1]. The compound's moderate potency and relatively low cellular toxicity (IC50 <10) in the same assay suggest a viable therapeutic window for further exploration. Researchers can use this scaffold to synthesize focused libraries with the goal of improving potency while maintaining a favorable safety profile.

Target Deconvolution and Phenotypic Screening for Novel Mechanisms

Given its predicted activity as a DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979) alongside a lack of activity against HMG-CoA reductase, this compound is an excellent tool for phenotypic screening and target deconvolution studies [2]. It can be employed in cell-based assays to probe pathways related to cell cycle arrest, apoptosis, or lipid metabolism regulation, without the confounding effect of HMG-CoA reductase inhibition. This makes it a clean chemical probe for investigating novel mechanisms in oncology or metabolic disease research.

Scalable Synthesis of Nucleoside Analogs and Bioactive Heterocycles

The compound's established use as a key intermediate in the patented synthesis of 5-substituted pyrimidine carbocyclic nucleosides makes it a strategic choice for process chemistry and medicinal chemistry groups engaged in nucleoside analog development [3]. The documented mild reaction conditions and scalability of the associated processes reduce the technical risk associated with scaling up the synthesis of more complex drug candidates. This is a critical consideration for projects moving from discovery into pre-clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.